molecular formula C27H23N5O4 B1678047 普仑卡斯特 CAS No. 103177-37-3

普仑卡斯特

货号: B1678047
CAS 编号: 103177-37-3
分子量: 481.5 g/mol
InChI 键: UAJUXJSXCLUTNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pranlukast, known by its brand name Onon, is a cysteinyl leukotriene receptor-1 antagonist. It is primarily used in the treatment of asthma and allergic rhinitis. This compound works by blocking the action of leukotrienes, which are inflammatory chemicals the body releases after coming in contact with an allergen or irritant. By inhibiting these chemicals, pranlukast helps to reduce bronchospasm, airway edema, and mucus secretion .

科学研究应用

Pranlukast is an oral leukotriene receptor antagonist that has been shown to be effective in the treatment of asthma . Clinical trials and studies have provided data and insights into its applications, particularly in managing asthma and related respiratory conditions .

Clinical Applications in Asthma Management

Pranlukast is primarily used to manage mild-to-moderate asthma . It functions by blocking leukotriene receptors, which reduces bronchoconstriction and inflammation in the airways .

Efficacy:

  • Improved Pulmonary Function Clinical studies indicate that pranlukast improves pulmonary function in asthma patients, increasing FEV1 (forced expiratory volume in one second) within one hour of dosing . Studies have shown mean increases in FEV1 ranging from 210 ml to 340 ml .
  • Reduced Asthma Symptoms Patients treated with pranlukast experience improvements in asthma symptoms, including reduced night-time symptoms and decreased use of rescue bronchodilators .
  • Increased Peak Expiratory Flow Rate (PEFR) : Pranlukast has been shown to significantly improve morning home PEFR in patients, with increases ranging from 10.8 to 18.6 l/min .

Dosage and Administration:

  • In clinical trials, effective dosages of pranlukast were 225 mg or 337.5 mg twice daily .
  • The drug is well-tolerated, with no significant drug-related changes in hematological and biochemical variables observed in studies .

Impact on Allergic Inflammation

Pranlukast's mechanism of action extends to inhibiting histamine release and eosinophilic inflammation .

  • Inhibition of Histamine Release Pranlukast has been shown to inhibit histamine release induced by C5a, indicating its potential in modulating allergic reactions . In vitro studies showed that pranlukast significantly inhibited C5a-induced histamine release with percent inhibition values of 80% at 100μM .
  • Suppression of Eosinophilic Inflammation The drug influences eosinophilic inflammation in human nasal mucosa, suggesting it could be beneficial in managing allergic rhinitis .

Potential in Pediatric Respiratory Support

Recent research has explored the use of pranlukast in infants with respiratory issues .

  • Reduced Need for Respiratory Support A study showed that infants treated with pranlukast had a significantly lower incidence rate of needing respiratory support compared to those who were not treated with the drug . The incidence rate of receiving respiratory support in infants treated with pranlukast was significantly lower than that of the infants who were not treated with pranlukast (3.4% and 11.6%, respectively) .
  • Association with Lower Respiratory Support Rate Pranlukast was associated with a lower rate of respiratory support (OR: 0.27, 95% CI: 0.08–0.79; P = 0.01) .

Adverse Reactions and Safety

While generally considered safe, some adverse reactions have been reported .

  • Anaphylactic Shock There have been reports of severe hypersensitivity reactions, including anaphylactic shock, associated with pranlukast . A case study reported a 65-year-old woman who developed anaphylactic shock after receiving pranlukast .
  • Cross-Reactivity There may be potential cross-reactivity with other leukotriene receptor antagonists like montelukast .

Data Tables of Clinical Trial Results

ParameterPranlukast 225 mg BIDPranlukast 337.5 mg BIDPlacebo
Improvement in Morning Home PEFR (l/min)Statistically significant at weeks 1 and 2Statistically significant at all time pointsSlight deterioration
Mean Increase in FEV1 (ml)210-340210-340Not significant
Improvements in Asthma SymptomsYesYesNo

Note: BID = twice daily; PEFR = Peak Expiratory Flow Rate; FEV1 = Forced Expiratory Volume in 1 second

Case Studies

Case Study 1: Anaphylactic Shock A 65-year-old woman experienced generalized urticaria, angioedema, collapse, and loss of consciousness after taking pranlukast. Oral challenge and skin prick testing confirmed the hypersensitivity to pranlukast .

Study Findings: This case indicates that while rare, pranlukast can induce severe anaphylactic reactions .

作用机制

Target of Action

Pranlukast primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor plays a crucial role in the pathogenesis of conditions like asthma and allergic rhinitis, where it mediates bronchospasm and inflammation caused by allergens .

Mode of Action

Pranlukast acts as an antagonist to the CysLT1 receptor . It selectively binds to this receptor and inhibits the actions of leukotriene D4 (LTD4), a potent mediator of inflammation and bronchoconstriction . By doing so, pranlukast prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus .

Biochemical Pathways

The primary biochemical pathway affected by pranlukast is the leukotriene pathway. Leukotrienes are inflammatory mediators produced from arachidonic acid via the 5-lipoxygenase pathway . By antagonizing the CysLT1 receptor, pranlukast inhibits the effects of LTD4, thereby modulating this pathway and reducing inflammation and bronchospasm .

Pharmacokinetics

It is known that pranlukast is metabolized in the liver .

Result of Action

The molecular and cellular effects of pranlukast’s action include the prevention of airway edema, inhibition of smooth muscle contraction, and reduction in the secretion of thick, viscous mucus . These effects help to alleviate the symptoms of conditions like asthma and allergic rhinitis .

Action Environment

These may include the presence of other medications, patient-specific factors like age and health status, and potentially even the timing of dosing .

生化分析

Biochemical Properties

Pranlukast plays a crucial role in biochemical reactions by selectively antagonizing leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway . This interaction prevents the binding of LTD4 to its receptor, thereby inhibiting the downstream signaling pathways that lead to bronchoconstriction and inflammation. Pranlukast also interacts with other biomolecules, such as the two-pore domain potassium channel TREK2, where it acts as a small molecule activator .

Cellular Effects

Pranlukast exerts significant effects on various types of cells and cellular processes. In airway smooth muscle cells, it prevents contraction by blocking the LTD4-induced signaling pathways . This inhibition reduces airway hyperresponsiveness and inflammation. Additionally, Pranlukast influences cell signaling pathways by modulating the activity of potassium channels, which affects cellular excitability and pain perception . It also impacts gene expression by reducing the production of pro-inflammatory cytokines and chemokines.

Molecular Mechanism

At the molecular level, Pranlukast exerts its effects by binding to the CysLT1 receptor, thereby preventing LTD4 from activating this receptor . This binding interaction inhibits the downstream signaling cascade that leads to bronchoconstriction, mucus secretion, and inflammation. Pranlukast also activates the TREK2 potassium channel, which influences cellular excitability and pain perception . These molecular interactions contribute to the overall therapeutic effects of Pranlukast in managing asthma and other inflammatory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pranlukast have been observed to change over time. The compound is stable and maintains its efficacy over extended periods. Studies have shown that Pranlukast increases forced expiratory volume in one second (FEV1) within one hour of dosing, and this effect is sustained for up to eight hours . Long-term studies have demonstrated that Pranlukast remains effective in improving asthma symptoms and reducing the need for rescue bronchodilators over several weeks .

Dosage Effects in Animal Models

The effects of Pranlukast vary with different dosages in animal models. At therapeutic doses, Pranlukast effectively reduces airway inflammation and hyperresponsiveness without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

Pranlukast is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The major metabolic pathways involve oxidation and conjugation reactions, leading to the formation of inactive metabolites that are excreted in the urine and feces. Pranlukast’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

Pranlukast is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the target tissues via the bloodstream . Pranlukast interacts with transporters and binding proteins that facilitate its distribution to the airway tissues, where it exerts its therapeutic effects. The compound’s localization and accumulation in the target tissues are crucial for its efficacy in managing asthma symptoms.

Subcellular Localization

Pranlukast’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with the CysLT1 receptor and potassium channels . Post-translational modifications and targeting signals direct Pranlukast to specific cellular compartments, ensuring its effective interaction with the target biomolecules and subsequent therapeutic effects.

准备方法

Synthetic Routes and Reaction Conditions: Pranlukast is synthesized through a series of chemical reactions involving the formation of a tetrazole ring and the coupling of various aromatic compounds. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of pranlukast involves optimizing the synthetic route to ensure high yield and purity. The process includes:

化学反应分析

Types of Reactions: Pranlukast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

相似化合物的比较

    Montelukast: Another cysteinyl leukotriene receptor antagonist, widely used for similar indications.

    Zafirlukast: Also a leukotriene receptor antagonist with similar therapeutic uses.

Comparison:

生物活性

Pranlukast is a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist primarily used in the management of asthma and allergic rhinitis. Its biological activity extends beyond merely blocking leukotriene action; it has been studied for its effects on histamine release, cognitive function, and potential therapeutic roles in various conditions. This article reviews the biological activity of pranlukast, supported by case studies and research findings.

Pranlukast functions by selectively inhibiting the CysLT1 receptor, which is involved in the inflammatory response associated with asthma and allergic reactions. By blocking this receptor, pranlukast reduces bronchoconstriction and inflammation.

Inhibitory Effects on Histamine Release

Recent studies have demonstrated pranlukast's significant inhibitory effects on histamine release from basophils. A study conducted by Satoshi H. Ibino et al. evaluated the effects of pranlukast on histamine release stimulated by various agents:

  • FMLP (N-formyl-methionyl-leucyl-phenylalanine) : Pranlukast inhibited histamine release in a concentration-dependent manner, achieving 55% inhibition at 10 μM and 87% at 100 μM (p < 0.001).
  • C5a : Similar inhibition was observed, with an 80% reduction at higher concentrations.
  • Anti-IgE Antibody : Notably, pranlukast did not inhibit histamine release induced by anti-IgE antibodies .

Table 1: Percent Inhibition of Histamine Release by Pranlukast

StimulusConcentration (μM)Percent Inhibition (%)p-value
FMLP1055<0.01
FMLP10087<0.001
C5a-80<0.01
Anti-IgE Ab-0Not significant

Effects on Cognitive Function

Another significant aspect of pranlukast's biological activity is its neuroprotective effects. A study investigated its role in mitigating cognitive deficits induced by amyloid-beta (Aβ) in mice, a model for Alzheimer's disease:

  • Dosage : Mice received oral doses of pranlukast at 0.4 or 0.8 mg/kg for four weeks.
  • Findings : Pranlukast treatment significantly reversed Aβ-induced cognitive impairments and enhanced long-term potentiation (LTP) in the hippocampus.
  • Mechanism : The compound was found to suppress the NF-κB pathway and caspase-3 activation, which are critical in neuroinflammation and apoptosis .

Table 2: Effects of Pranlukast on Cognitive Function

ParameterControl GroupPranlukast Group (0.4 mg/kg)Pranlukast Group (0.8 mg/kg)
Cognitive Performance ScoreBaselineImprovementSignificant Improvement
LTP MeasurementLowModerate IncreaseHigh Increase
NF-κB ActivationHighReducedFurther Reduced

Pharmacological Chaperone Activity

Pranlukast has also been identified as having pharmacological chaperone activity, which aids in the proper folding of proteins that are crucial for biological functions:

  • Study Findings : In a study involving recombinant GALNS production, the addition of pranlukast increased enzyme activity significantly compared to control groups, suggesting its potential role in enhancing protein stability and function .

Clinical Implications

The diverse biological activities of pranlukast indicate its potential beyond asthma treatment:

  • Anti-inflammatory Effects : It has shown promise in reducing bronchial inflammation in asthmatic patients, particularly concerning eosinophilic infiltration .
  • Neuroprotective Potential : Its ability to mitigate cognitive decline suggests possible applications in neurodegenerative diseases.

属性

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-7-yl]-4-(4-phenylbutoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c33-23-17-25(26-29-31-32-30-26)36-24-16-20(11-14-22(23)24)28-27(34)19-9-12-21(13-10-19)35-15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-14,16-17H,4-5,8,15H2,(H,28,34)(H,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJUXJSXCLUTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C=C(O4)C5=NNN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pranlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.00e-03 g/L
Record name Pranlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103177-37-3
Record name Pranlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pranlukast
Reactant of Route 2
Reactant of Route 2
Pranlukast
Reactant of Route 3
Reactant of Route 3
Pranlukast
Reactant of Route 4
Reactant of Route 4
Pranlukast
Reactant of Route 5
Reactant of Route 5
Pranlukast
Reactant of Route 6
Pranlukast

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。